Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
WKVLBALJSLUXEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate is an organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula: C11H13BrO3
- Molecular Weight: 259.10 g/mol
- Structure: The compound features an ethyl acetate moiety with a bromine atom and a hydroxyl group ortho to the bromo substituent, influencing its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Properties: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.
- Anticancer Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. It has been reported to induce apoptosis in specific cancer types, making it a candidate for further investigation in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating biochemical pathways critical for cellular function and survival.
- Receptor Binding: It has been suggested that this compound can bind to certain receptors, influencing signaling pathways associated with inflammation and cell growth.
- Reactive Oxygen Species (ROS) Modulation: The antioxidant activity is linked to its ability to modulate ROS levels, which play a significant role in cellular signaling and homeostasis .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Activity: A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
- Antioxidant Activity Assessment: In vitro assays revealed that this compound had an IC50 value of 30 µM in scavenging DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Characterization through techniques such as NMR and X-ray crystallography confirms its structural integrity and purity .
Comparison with Similar Compounds
Structural Features :
- The ortho-hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility .
- The para-bromo substituent enhances electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura couplings or nucleophilic substitutions .
For the target compound, bromination of a precursor phenylacetate or hydroxyl group protection/deprotection strategies may be employed.
Comparison with Similar Compounds
The compound is compared with structural analogs based on substituent position, functional groups, and ester variations. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Variation in Ester Groups
Key Insight : Ethyl esters generally exhibit greater lipophilicity than methyl esters, enhancing membrane permeability in drug candidates .
Substituent Position and Type
Key Insight: The ortho-hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs by enabling hydrogen-bonded supramolecular assemblies, critical for crystal engineering .
Substituents on the Acetate Chain
Key Insight: Bromine on the α-carbon (e.g., Ethyl 2-(4-aminophenyl)-2-bromoacetate) increases steric hindrance, altering reaction pathways compared to aryl-brominated analogs .
Preparation Methods
Synthetic Pathways and Methodological Approaches
Bromination-Esterification Sequential Synthesis
The most widely documented route involves bromination of 2-hydroxyphenylacetic acid derivatives followed by esterification.
Bromination of 2-Hydroxyphenylacetic Acid
Bromination is typically performed using hydrobromic acid (HBr) or molecular bromine ($$ \text{Br}_2 $$) in polar aprotic solvents. For example, 2-hydroxyphenylacetic acid reacts with 48% HBr in ethyl acetate under reflux (80–85°C) to introduce the bromine atom at the para position. The reaction mechanism proceeds via electrophilic aromatic substitution, where the hydroxyl group directs bromine to the activated para site.
Key conditions :
- Solvent: Ethyl acetate or chloroform
- Temperature: 80–85°C
- Reaction time: 2–3 hours
- Yield: 60–75% (crude)
Esterification with Ethanol
The brominated intermediate undergoes esterification using ethanol in the presence of sulfuric acid ($$ \text{H}2\text{SO}4 $$) as a catalyst. This step is conducted under reflux (78°C) for 5–6 hours, achieving yields of 85–90%.
Reaction equation :
$$
\text{4-Bromo-2-hydroxyphenylacetic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate} + \text{H}_2\text{O}
$$
Direct Alkylation of 4-Bromo-2-Hydroxyphenylacetate Salts
An alternative method involves alkylating the potassium salt of 4-bromo-2-hydroxyphenylacetic acid with ethyl iodide ($$ \text{EtI} $$) in dimethylformamide (DMF). This one-pot reaction avoids intermediate isolation, simplifying purification.
Optimized parameters :
Catalytic Esterification Using Mitsunobu Conditions
Recent advances employ the Mitsunobu reaction to couple 4-bromo-2-hydroxyphenylacetic acid with ethanol using triphenylphosphine ($$ \text{PPh}_3 $$) and diethyl azodicarboxylate (DEAD). This method enhances stereochemical control and achieves yields >90% but requires anhydrous conditions.
Mechanistic insight :
The reaction proceeds via oxidation-reduction between $$ \text{PPh}_3 $$ and DEAD, generating a betaine intermediate that facilitates the nucleophilic displacement of the hydroxyl group by ethanol.
Comparative Analysis of Synthetic Methods
The table below contrasts the three primary preparation methods:
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination-Esterification | HBr, ethyl acetate, reflux | 60–75% | 95–98% | Cost-effective, scalable | Multi-step, moderate yield |
| Direct Alkylation | $$ \text{K}2\text{CO}3 $$, DMF, 70°C | 70–78% | 90–93% | One-pot synthesis | Requires excess ethyl iodide |
| Mitsunobu Reaction | $$ \text{PPh}_3 $$, DEAD, anhydrous | >90% | >99% | High yield, stereoselective | Expensive reagents, moisture-sensitive |
Optimization Strategies and Process Intensification
Solvent Selection and Reflux Dynamics
Ethyl acetate emerges as the optimal solvent for bromination due to its ability to stabilize intermediates and facilitate byproduct removal. In contrast, DMF enhances alkylation rates but complicates solvent recovery.
Characterization and Quality Control
Spectroscopic Analysis
Applications and Derivative Synthesis
This compound serves as a precursor for:
Q & A
Q. How does the bromine atom influence electronic properties and reactivity?
- Answer : The bromine's electron-withdrawing effect increases electrophilicity at the para position, favoring Suzuki couplings or Ullmann reactions. Substituent effects are quantified via Hammett σ constants or computational ESP maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
